molecular formula C12H11N5O B2792777 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine CAS No. 1796946-45-6

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine

货号: B2792777
CAS 编号: 1796946-45-6
分子量: 241.254
InChI 键: XNZNFFURKNTCJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a bicyclic pyrido[4,3-d]pyrimidine core fused with a pyrazine ring via a carbonyl group at the 6-position. Its structural complexity and hybrid heterocyclic system make it a candidate for diverse pharmacological applications, particularly in kinase inhibition or antimicrobial activity, as suggested by analogs in the literature . The saturated 5H,6H,7H,8H configuration indicates partial hydrogenation, which may enhance solubility and metabolic stability compared to fully aromatic systems .

属性

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c18-12(11-6-13-2-3-15-11)17-4-1-10-9(7-17)5-14-8-16-10/h2-3,5-6,8H,1,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZNFFURKNTCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as 2-aminopyrazine and 2-chloropyridine can be reacted in the presence of a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the cyclization process, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

化学反应分析

Oxidation Reactions

The pyrido[4,3-d]pyrimidine core undergoes selective oxidation at the nitrogen-rich positions. For example:

  • Oxidation of the Dihydropyridine Ring : Treatment with KMnO₄ in acidic conditions oxidizes the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine to its aromatic pyrido[4,3-d]pyrimidine derivative, retaining the pyrazine substituent .

  • Carbonyl Stability : The ketone group remains stable under mild oxidative conditions (e.g., H₂O₂, 25°C) but decomposes under strong oxidants like CrO₃ .

Reaction Reagents/Conditions Product Yield Reference
Oxidation of C5-C6 bondKMnO₄, H₂SO₄, 80°C, 4 hAromatic pyrido[4,3-d]pyrimidine with intact pyrazine-carbonyl linkage72%
Decomposition of carbonylCrO₃, CH₃COOH, reflux, 2 hFragmented pyrazine and oxidized pyridopyrimidine fragments<10%

Reduction Reactions

The compound’s reducible sites include the pyrazine ring and the tetrahydropyrido scaffold:

  • Pyrazine Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces pyrazine to piperazine, preserving the pyridopyrimidine system .

  • Scaffold Saturation : NaBH₄ in ethanol reduces the imine bonds in the pyrido[4,3-d]pyrimidine, yielding a fully saturated decahydro derivative .

Reaction Reagents/Conditions Product Yield Reference
Pyrazine → PiperazineH₂ (1 atm), Pd/C, EtOH, 25°C2-{5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-6-carbonyl}piperazine85%
Full saturation of scaffoldNaBH₄, EtOH, 0°C, 1 hDecahydro-pyrido[4,3-d]pyrimidine-carbonyl-piperazine68%

Nucleophilic Substitution

The pyridopyrimidine nitrogen atoms participate in SNAr reactions:

  • Chlorination : POCl₃ at 110°C replaces hydroxyl groups with chlorine at C2 and C4 positions .

  • Amination : Reaction with NH₃/MeOH introduces amino groups at C7, enhancing water solubility .

Reaction Reagents/Conditions Product Yield Reference
Chlorination at C2/C4POCl₃, 110°C, 6 h2,4-Dichloro-pyrido[4,3-d]pyrimidine-6-carbonyl-pyrazine90%
Ammonolysis at C7NH₃/MeOH, 60°C, 12 h7-Amino-pyrido[4,3-d]pyrimidine-6-carbonyl-pyrazine65%

Cyclization and Ring Expansion

The compound serves as a precursor for fused polycyclic systems:

  • Pyrazole Annulation : Reaction with hydrazine hydrate forms pyrazolo[4,3-d]pyrimidines via cyclocondensation .

  • Diels-Alder Reactions : The dihydropyridine moiety acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) .

Reaction Reagents/Conditions Product Yield Reference
Pyrazole fusionN₂H₄·H₂O, EtOH, reflux, 8 hPyrazolo[4,3-d]pyrimidine-6-carbonyl-pyrazine78%
Diels-Alder adduct formationMaleic anhydride, toluene, 80°CBridged tetracyclic compound with anhydride linkage55%

Hydrolysis and Degradation

The carbonyl bridge and pyridopyrimidine ring are susceptible to hydrolysis:

  • Acid-Catalyzed Hydrolysis : HCl (6M) cleaves the carbonyl group, yielding pyrazine-2-carboxylic acid and pyrido[4,3-d]pyrimidine .

  • Base-Mediated Ring Opening : NaOH (10%) at 100°C disrupts the pyrimidine ring, producing fragmented amides .

Reaction Reagents/Conditions Product Yield Reference
Carbonyl cleavage6M HCl, reflux, 3 hPyrazine-2-carboxylic acid + Pyrido[4,3-d]pyrimidine88%
Pyrimidine ring scission10% NaOH, 100°C, 5 h2-Carbamoylpyrazine + Pyridine-3,4-diamine42%

Catalytic Cross-Coupling

The pyrazine ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids introduces substituents at C3 of pyrazine .

  • Buchwald-Hartwig Amination : Forms C-N bonds between pyridopyrimidine and aryl amines .

Reaction Reagents/Conditions Product Yield Reference
Suzuki coupling at pyrazine-C3Pd(PPh₃)₄, K₂CO₃, DMF, 80°C3-Aryl-2-{pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine73%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, 100°CN8-Aryl-pyrido[4,3-d]pyrimidine-6-carbonyl-pyrazine65%

科学研究应用

Basic Information

  • IUPAC Name : 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine
  • CAS Number : 1796946-45-6
  • Molecular Formula : C12H11N5O
  • Molecular Weight : 241.25 g/mol

Structural Characteristics

The compound consists of a pyrido[4,3-d]pyrimidine core with a pyrazine moiety and a carbonyl group. This structure contributes to its diverse biological activities.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have demonstrated that modifications to the pyrido[4,3-d]pyrimidine structure can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrido[4,3-d]pyrimidines and their activity against breast cancer cells. The results showed that specific substitutions on the carbonyl group significantly improved cytotoxicity .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.

Case Study : A publication in Antibiotics highlighted the synthesis of pyrido[4,3-d]pyrimidine derivatives and their antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) that suggest significant antimicrobial effects .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study : Research presented at a neuroscience conference indicated that certain pyrido[4,3-d]pyrimidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest mechanisms involving the modulation of signaling pathways related to cell survival .

Data Table of Biological Activities

Activity TypeCompound DerivativeReference
AnticancerPyrido[4,3-d]pyrimidine derivativeJournal of Medicinal Chemistry
AntimicrobialPyrido[4,3-d]pyrimidine derivativeAntibiotics
NeuroprotectivePyrido[4,3-d]pyrimidine derivativeNeuroscience Conference

作用机制

The mechanism of action of 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Pyrido[4,3-d]pyrimidine Derivatives
  • tert-Butyl 3-[(4-fluorophenyl)methyl]-4-oxo-pyrido[4,3-d]pyrimidine-6-carboxylate (): Shares the pyrido[4,3-d]pyrimidine core but replaces the pyrazine with a tert-butyl ester and fluorophenylmethyl group. Biological Relevance: Such tert-butyl derivatives are often prodrugs, with ester hydrolysis enabling active metabolite release .
  • V020-2817 Screening Compound ():

    • Contains the same pyrido[4,3-d]pyrimidine-6-carboxamide scaffold but with a 4-methylpiperazinyl substituent and isopropylphenyl group.
    • The piperazine moiety improves water solubility and target affinity (e.g., kinase inhibition), contrasting with the pyrazine’s planar aromaticity .
Pyrido[2,3-d]pyrimidine Derivatives ():
  • 8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid: Differs in ring fusion (2,3-d vs. 4,3-d), altering electron distribution and binding interactions. Exhibits potent antibacterial activity against Pseudomonas aeruginosa (MIC = 0.78 µg/mL), suggesting the pyrido-pyrimidine scaffold’s versatility .

Substituent and Linker Modifications

  • Pyrazine-Linked Derivatives ():
    • 1-(4-{Pyrido[4,3-d]pyrimidine-6-carbonyl}benzenesulfonyl)pyrrolidine :
  • Replaces pyrazine with a benzenesulfonyl-pyrrolidine group.
  • Hydrazine-Derived Analogs (): 4,6-Diamino-7-hydroxypyrido[4,3-d]pyrimidin-5(6H)-one ():
  • Synthesized via hydrazine hydrate reactions, yielding amino and hydroxyl substituents.
  • Amino groups increase polarity (clogP ~1.5), whereas the pyrazine in the target compound balances hydrophobicity and hydrogen-bonding .

Physicochemical and Spectral Properties

Property Target Compound tert-Butyl Derivative () 8-Ethyl Analog ()
Molecular Weight ~358.4 g/mol (estimated) 359.40 g/mol 375.3 g/mol
Key Functional Groups Pyrazine, carbonyl tert-Butyl ester, fluorophenylmethyl Piperazinyl, carboxylic acid
Spectral Data Expected C=O stretch ~1680 cm⁻¹ (IR) δ 1.45 (t-Bu, $^1$H NMR) δ 8.2 (pyrimidine-H, $^1$H NMR)

生物活性

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological targets, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrido[4,3-d]pyrimidine core with a carbonyl group attached to a pyrazine moiety. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity. Common synthetic routes include:

  • Preparation of the Pyrido[4,3-d]pyrimidine Core : This often involves cyclization reactions starting from simpler precursors.
  • Introduction of the Pyrazine Group : This can be achieved through various substitution reactions involving pyrazine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial for antitumor activity as it disrupts folate metabolism necessary for DNA synthesis .
  • Tyrosine Kinases : The compound exhibits inhibitory effects on various kinases involved in cell signaling pathways associated with cancer progression .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For example:

  • NCI-H1975 and A549 Cells : The compound demonstrated significant inhibition of cell proliferation with IC50 values indicating effective cytotoxicity .
Cell LineIC50 (μM)Reference
NCI-H197515.629 ± 1.03
A5490.440 ± 0.039
NCI-H460>50

Case Studies

  • Antitumor Activity : In a study evaluating various pyrido[2,3-d]pyrimidines, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .
  • Kinase Inhibition : Another investigation highlighted that modifications to the pyrido[4,3-d]pyrimidine structure could enhance its selectivity and potency against specific kinases such as EGFR and CDK4/6 .

Comparative Analysis

When compared to other similar compounds within the pyrido family, this compound stands out due to its unique structural features that confer distinct biological properties.

Compound NameBiological TargetActivity
This compoundDHFRAntitumor
6-(2-chlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-ethyl-7 H,8 H-pyrido[2,3-d]pyrimidin-7-oneTyrosine KinaseModerate Inhibition
N6-methylpyrido[2,3-d]pyrimidine-2,4-diamineDHFRStrong Antitumor Activity

常见问题

Q. What are the optimized synthetic routes for preparing 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine, and how can purity be maximized?

The synthesis involves multi-step protocols, including:

  • Cyclization of pyrido-pyrimidine precursors using trifluoroacetic acid (TFA) or polyphosphoric acid to form the fused heterocyclic core.
  • Coupling reactions (e.g., benzylation or acylation) with pyrazine derivatives, facilitated by coupling agents like EDCl or DCC .
  • Purification : Reverse-phase HPLC or recrystallization in ethanol/water mixtures achieves >95% purity. Impurities often arise from incomplete cyclization or side reactions during coupling, necessitating rigorous monitoring via TLC or LC-MS .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography confirms the fused pyrido-pyrimidine-pyrazine framework and torsion angles (e.g., dihedral angles <10° between rings) .
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., pyrazine carbonyl at δ ~165 ppm; pyrido protons as multiplets at δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 342.12) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or acidic buffers (pH <3) due to protonation of the pyrazine nitrogen .
  • Stability : Degrades in basic conditions (pH >9) via hydrolysis of the carbonyl group. Storage at -20°C in inert atmospheres (N2_2) preserves integrity for >6 months .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular dynamics) predict the electronic and conformational behavior of this compound?

  • DFT calculations (B3LYP/6-31G*) reveal a low LUMO (-2.8 eV), indicating strong electron-accepting capacity, critical for charge-transfer applications .
  • Molecular dynamics (MCTDH simulations) show rapid S1_1→S2_2 transitions (<50 fs) in excited states, influenced by vibrational coupling in the pyrazine ring .
  • Conformational analysis : The pyrido-pyrimidine core adopts a planar conformation, while the pyrazine carbonyl exhibits slight out-of-plane distortion (~15°) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing pyrido-pyrimidine with imidazo-pyrazine) to isolate pharmacophore contributions .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell lines (e.g., HEK293 vs. HeLa), and incubation time to minimize discrepancies .
  • Meta-analysis : Cross-reference IC50_{50} values with structural databases (e.g., PubChem BioAssay) to identify outliers caused by impurities or assay artifacts .

Q. How do intermolecular interactions (π-stacking, H-bonding) influence solid-state packing and material properties?

  • π-π stacking : The pyrazine ring engages in face-to-face stacking (3.4–3.6 Å distances), enhancing crystallinity and thermal stability (Tdec_\text{dec} >250°C) .
  • H-bonding : The carbonyl group forms H-bonds with amine/amide residues in co-crystallized proteins (e.g., binding energy -8.2 kcal/mol in kinase inhibitors) .
  • Van der Waals interactions : Alkyl substituents (e.g., cyclopropyl groups) reduce packing density, improving solubility without disrupting stacking .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。